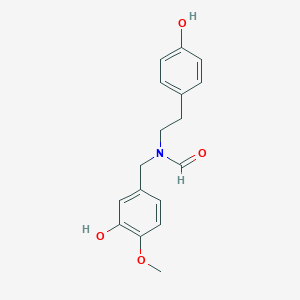

N-(对羟基苯乙基)-N-(3-羟基-4-甲氧基苄基)甲酰胺

描述

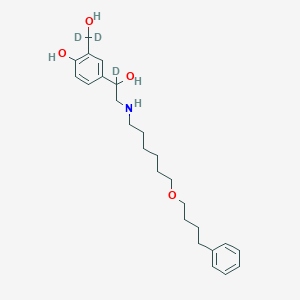

Synthesis Analysis

The synthesis of compounds similar to N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide often involves multi-step chemical reactions, including N-benzylation, the Leuckart reaction, and acidic hydrolysis. For instance, Wang Yong-mei (2007) described the synthesis of a key intermediate for antiasthmatic formoterol, starting from 1-(4-methoxyphenyl)propan-2-one and N-benzylformamide, with an overall yield of 46% (Wang Yong-mei, 2007). This provides insight into the complexity and efficiency of synthetic routes for related compounds.

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction (XRD), is crucial for confirming the geometry, bond lengths, and angles of compounds. L. O. Belova et al. (2017) synthesized (4-Methoxyphenyl)formamide and confirmed its structure through XRD analysis, highlighting the importance of structural confirmation in synthetic chemistry (Belova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide and its derivatives can vary widely, depending on the functional groups present. Reactions can include the formation of Schiff bases, as shown by Mei-An Zhu and X. Qiu (2011), who synthesized Schiff bases through reactions involving 5-bromo-3-methoxysalicylaldehyde, demonstrating the compound's reactivity towards forming structurally diverse derivatives (Zhu & Qiu, 2011).

Physical Properties Analysis

The physical properties of N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide and its analogs, including melting points, solubility, and crystal structure, are essential for understanding its behavior in different environments. The polymorphic forms of similar compounds can exhibit distinct physical properties, as observed by T. Yanagi et al. (2000), who characterized two crystalline forms of a related benzamide, highlighting the variability in physical properties among closely related compounds (Yanagi et al., 2000).

科学研究应用

微波促进合成技术

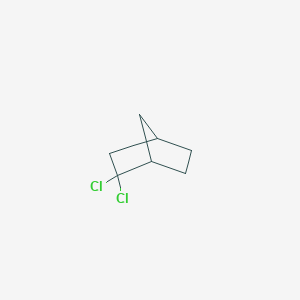

一种应用涉及微波促进的 N-(α-羟基苄基)甲酰胺的总合成,其中包括与“N-(对羟基苯乙基)-N-(3-羟基-4-甲氧基苄基)甲酰胺”在结构上相关的化合物。此方法在中性条件下使用二氯氮丙啶和水性二甲基亚砜,为这些化合物提供了高效的合成途径,具有优异的产率和缩短的反应时间 (Rabiei & Naeimi, 2016).

晶体结构分析

香草酰胺的极性晶体结构与所讨论的化学物质密切相关,已通过单晶 X 射线衍射合成和分析。本研究提供了对分子相互作用和晶格中二维极性片层形成的见解,突出了与具有生物活性的化合物等排异关系 (Baillargeon et al., 2018).

在合成关键中间体中的作用

“N-(对羟基苯乙基)-N-(3-羟基-4-甲氧基苄基)甲酰胺”及其衍生物在合成各种具有生物活性的分子中起关键的中间体作用。例如,N-2-(4-甲氧基苯基)-1-甲基乙基苄胺是抗哮喘福莫特罗的关键中间体,展示了相关甲酰胺在药物合成中的用途 (王永梅, 2007).

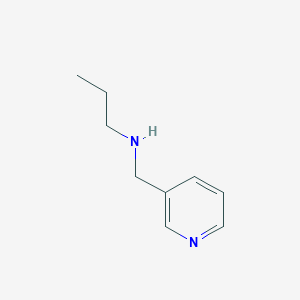

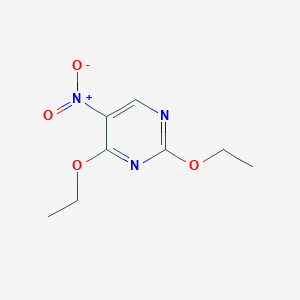

衍生物的探索

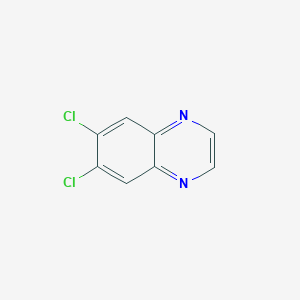

研究还探索了衍生物的合成和应用,例如含氮杂环的 N-(4-甲氧基-3-硝基苄基) 衍生物。这些研究有助于理解甲酰胺衍生物的化学多功能性和潜在药理应用 (Harutyunyan, 2016).

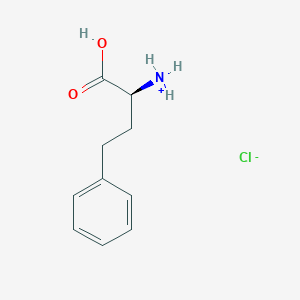

催化不对称合成

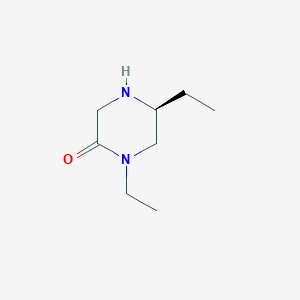

此外,手性甲酰胺,包括类似于“N-(对羟基苯乙基)-N-(3-羟基-4-甲氧基苄基)甲酰胺”的化合物,已用于催化不对称合成。这些研究突出了手性甲酰胺在介导对映选择性反应中的作用,这是开发具有高特异性的药物制剂的关键方面 (Iseki et al., 1998).

属性

IUPAC Name |

N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-22-17-7-4-14(10-16(17)21)11-18(12-19)9-8-13-2-5-15(20)6-3-13/h2-7,10,12,20-21H,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYFJMVJSXIUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN(CCC2=CC=C(C=C2)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449819 | |

| Record name | N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide | |

CAS RN |

122584-17-2 | |

| Record name | N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

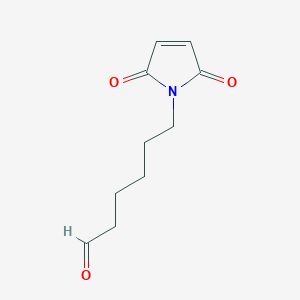

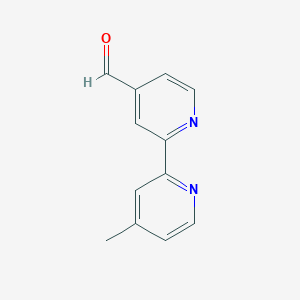

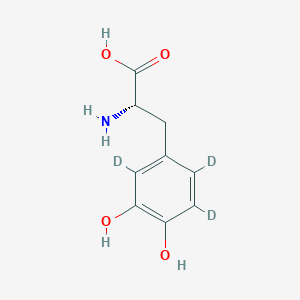

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)